molecular formula C3H7ClO2S2 B2355386 2-Methylsulfanylethanesulfonyl chloride CAS No. 1593953-51-5

2-Methylsulfanylethanesulfonyl chloride

Cat. No.: B2355386
CAS No.: 1593953-51-5
M. Wt: 174.66
InChI Key: CPNQCAVPZBKZLJ-UHFFFAOYSA-N
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Description

2-Methylsulfanylethanesulfonyl chloride is an organosulfur compound with the chemical formula C3H7ClO2S2 It is a colorless to pale yellow liquid that is used primarily as a reagent in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylsulfanylethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, with the temperature maintained at around 95°C. The product is then distilled under reduced pressure to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction is conducted in a controlled environment to ensure safety and efficiency. The resulting product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanylethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylsulfanylethanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanylethanesulfonyl chloride is unique due to the presence of both a methylsulfanyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Its ability to introduce sulfonyl groups into molecules while also participating in various chemical reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-methylsulfanylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNQCAVPZBKZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593953-51-5
Record name 2-(methylsulfanyl)ethane-1-sulfonyl chloride
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